![molecular formula C18H22N2O3S B4986604 N~2~-ethyl-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4986604.png)
N~2~-ethyl-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-ethyl-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide, also known as EMBI, is a chemical compound that has gained significant attention in the field of scientific research. EMBI is a type of glycine derivative that has shown promising results in various studies due to its unique properties.
Wirkmechanismus
The mechanism of action of N~2~-ethyl-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide is not fully understood, but it is believed to act on the GABAergic system by increasing the activity of GABA receptors. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. By increasing the activity of GABA receptors, N~2~-ethyl-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide may reduce neuronal excitability and prevent the development of seizures and other neurological disorders.
Biochemical and Physiological Effects:
N~2~-ethyl-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have several biochemical and physiological effects in animal models. It has been found to increase the levels of GABA and decrease the levels of glutamate, which is an excitatory neurotransmitter. N~2~-ethyl-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N~2~-ethyl-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its high potency and selectivity. N~2~-ethyl-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide has been found to have a low toxicity profile and is well-tolerated in animal models. However, one of the limitations of using N~2~-ethyl-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N~2~-ethyl-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is the development of more efficient synthesis methods that can produce larger quantities of N~2~-ethyl-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide. Another area of interest is the investigation of N~2~-ethyl-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide's potential use in the treatment of other neurological disorders, such as depression and anxiety. Additionally, further studies are needed to elucidate the exact mechanism of action of N~2~-ethyl-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide and its effects on different subtypes of GABA receptors.
Synthesemethoden
The synthesis of N~2~-ethyl-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide involves a multi-step process that includes the reaction of N-ethylglycine with 4-methylbenzyl chloride, followed by the reaction of the resulting product with phenylsulfonyl chloride. The final product is obtained by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
N~2~-ethyl-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential use in various scientific research applications. It has been found to have significant anticonvulsant and neuroprotective effects in animal models of epilepsy and ischemia. N~2~-ethyl-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide has also shown potential as a therapeutic agent for treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
2-[benzenesulfonyl(ethyl)amino]-N-[(4-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-3-20(24(22,23)17-7-5-4-6-8-17)14-18(21)19-13-16-11-9-15(2)10-12-16/h4-12H,3,13-14H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDMKAOUQSYDCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NCC1=CC=C(C=C1)C)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-ethyl-N-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.